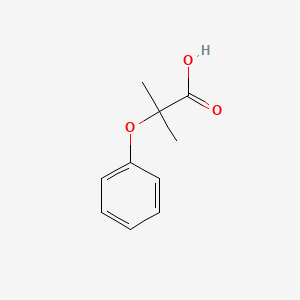

2-Methyl-2-phenoxypropanoic acid

Overview

Description

2-Methyl-2-phenoxypropanoic acid is an organic compound with the molecular formula C10H12O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its phenoxy group attached to a propanoic acid backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-phenoxypropanoic acid is typically synthesized through the esterification of phenol with 2-methylpropanoic acid. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The ester is then hydrolyzed to yield the desired acid .

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale esterification reactors followed by hydrolysis units. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Pharmaceutical Industry

2-Methyl-2-phenoxypropanoic acid serves primarily as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). These drugs are widely recognized for their anti-inflammatory and analgesic properties. The compound's structure allows it to interact with biological pathways involved in inflammation and lipid metabolism, making it a candidate for drug development with favorable pharmacokinetic profiles .

Case Study: Lipid Metabolism

A study evaluated the effects of this compound on lipid metabolism, suggesting its potential role as a hypolipidemic agent. Researchers found that it does not significantly inhibit major cytochrome P450 enzymes, indicating a low risk for adverse drug interactions.

Veterinary Medicine

In veterinary applications, particularly in dairy cattle, this compound has been studied for its effects on serum lipid profiles and ovarian activity. A study involving multiparous Holstein cows demonstrated that administering this compound prepartum improved energy metabolism and milk yield postpartum .

Table 1: Effects on Dairy Cows

| Group | Treatment | Serum Lipid Profile Changes | Milk Yield (kg/day) |

|---|---|---|---|

| 1 | MFPA | Increased free fatty acids | Increased |

| 2 | Placebo | No significant change | Baseline |

Agricultural Applications

Research has also focused on the herbicidal properties of derivatives of this compound. These derivatives have shown potential as plant growth regulators, influencing the growth patterns of various crops. The compound's unique structure allows it to interact with plant hormonal pathways, promoting or inhibiting growth depending on the specific derivative used .

Limited studies have investigated the biological activities of this compound beyond its pharmaceutical applications. While some research indicated antifungal properties against certain strains, results were inconclusive, necessitating further exploration to understand its full biological potential.

Table 2: Summary of Biological Activity Studies

| Study Focus | Findings |

|---|---|

| Antifungal Activity | Inconclusive results |

| Lipid Metabolism | Potential hypolipidemic effects |

| Drug Interaction Profile | Minimal interaction with CYP enzymes |

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenoxypropanoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The phenoxy group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

- 2-Phenoxypropanoic acid

- 2-Methyl-2-phenylpropanoic acid

- 2-Methyl-2-phenoxybutanoic acid

Comparison: 2-Methyl-2-phenoxypropanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to 2-Phenoxypropanoic acid, the methyl group in this compound enhances its hydrophobicity and potentially its biological activity. Similarly, the presence of the phenoxy group differentiates it from 2-Methyl-2-phenylpropanoic acid, providing unique reactivity and applications .

Biological Activity

2-Methyl-2-phenoxypropanoic acid (MFPA) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article aims to provide a comprehensive overview of the biological activity of MFPA, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Classification

This compound belongs to the class of organic compounds known as phenoxyacetic acid derivatives. Its chemical structure is characterized by a phenoxy group attached to a propanoic acid backbone, which contributes to its unique biological properties.

Target Interactions

MFPA primarily acts as an agonist for peroxisome proliferator-activated receptors (PPARs) , which are crucial in regulating lipid metabolism and energy homeostasis. By activating these receptors, MFPA influences various cellular processes, including gene expression related to lipid synthesis and degradation.

Biochemical Pathways

The precise biochemical pathways affected by MFPA remain largely unexplored. However, it is known to interact with enzymes involved in lipid metabolism, such as lipases and esterases. This interaction is essential for maintaining lipid homeostasis within cells.

Pharmacokinetics

MFPA is predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), suggesting potential central nervous system effects. Its pharmacokinetic profile indicates that it may be suitable for therapeutic applications.

Lipid Metabolism

Research indicates that MFPA may play a significant role in modulating lipid metabolism. A study conducted on dairy cows demonstrated that administration of MFPA improved serum lipid profiles and ovarian activity during the transition period around calving. The study involved injecting 10 mg/kg of MFPA intramuscularly prepartum and postpartum, resulting in beneficial changes in lipid levels and overall metabolic health .

| Parameter | Group 1 (MFPA) | Group 2 (Placebo) |

|---|---|---|

| Serum Free Fatty Acids | Increased | Decreased |

| Beta-Hydroxybutyrate | Elevated | Stable |

| Milk Yield (60 days) | Improved | Unchanged |

Antifungal Properties

Limited studies have explored the antifungal properties of MFPA. One investigation suggested that while it exhibited some antifungal activity against various strains, the results were inconclusive, warranting further research to establish its efficacy in this area.

Case Studies

- Dairy Cows Study : A study published in the Czech Journal of Animal Science evaluated the effects of MFPA on the serum lipid profile and ovarian activity in dairy cows. The results indicated that MFPA administration led to significant improvements in metabolic health indicators during the critical transition period around calving .

- Cytotoxicity Studies : Research into platinum(II) complexes involving MFPA as a leaving ligand revealed insights into its potential cytotoxic effects. These studies suggest that derivatives of MFPA could be explored for their therapeutic applications in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-methyl-2-phenoxypropanoic acid in laboratory settings?

The synthesis typically involves nucleophilic substitution or ester hydrolysis. A validated method includes reacting phenoxide ions with methyl 2-bromoisobutyrate in tetrahydrofuran (THF) under reflux, followed by acid hydrolysis using HCl to yield the carboxylic acid . Purification via recrystallization (e.g., ethanol/water mixtures) is critical to achieve >95% purity. Ensure stoichiometric control to minimize byproducts like unreacted phenols or ester intermediates.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR : Use - and -NMR to confirm the structure. Key signals include a singlet for the methyl groups (δ ~1.5 ppm) and aromatic protons (δ ~6.8–7.4 ppm) .

- FT-IR : Look for carboxylic acid O–H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) .

- Mass Spectrometry : ESI-MS in negative mode should show a molecular ion peak at m/z 180.2 (CHO) .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate, collect using HEPA-filtered vacuums, and avoid dry sweeping .

- Storage : Keep in sealed containers under dry, room-temperature conditions to prevent hydrolysis .

Q. How can researchers mitigate risks during in vitro toxicity assays?

Pre-dose cells with antioxidants (e.g., N-acetylcysteine) to counteract oxidative stress induced by the compound. Use LC-MS to monitor metabolite formation, as esterase activity may generate reactive intermediates .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model interactions with metal catalysts. Focus on the carboxylate group’s binding affinity and steric effects from the methyl and phenoxy substituents. Validate predictions with experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activity data?

- Meta-Analysis : Apply Higgins’ heterogeneity metrics (I², H) to assess variability across studies. High I² (>50%) suggests significant methodological or sample heterogeneity, necessitating subgroup analysis (e.g., cell type, dosage) .

- Dose-Response Reevaluation : Use Hill slope models to identify non-linear effects, which may explain divergent IC values in cytotoxicity studies .

Q. How does enantiomeric purity impact pharmacological studies?

Chiral HPLC (e.g., Chiralpak IA column) can separate enantiomers. In vivo assays often show differential metabolism: the (R)-enantiomer may exhibit prolonged half-life due to slower hepatic clearance compared to the (S)-form. Always report enantiomeric excess (ee) to ensure reproducibility .

Q. What advanced techniques assess environmental persistence of this compound?

- Photodegradation Studies : Use simulated sunlight (Xe arc lamps) and HPLC-MS to track degradation products like phenoxy radicals and acetic acid derivatives .

- Soil Microcosm Analysis : Measure half-life (t) under aerobic/anaerobic conditions. Correlate with microbial diversity via 16S rRNA sequencing to identify degradative taxa .

Q. How to optimize synthetic routes for scale-up without compromising purity?

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., ester hydrolysis) by precise control of residence time and temperature .

- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. Methodological Considerations

Q. What statistical approaches validate reproducibility in kinetic studies?

Use coefficient of variation (CV) for intra-lab replicates and inter-lab Bland-Altman plots. For non-linear kinetics (e.g., autoinhibition), apply mixed-effects models to account for batch variability .

Q. How to design controlled experiments for studying oxidative stress mechanisms?

- ROS Detection : Use fluorescent probes (e.g., CM-HDCFDA) with flow cytometry. Include controls with ROS scavengers (e.g., Trolox) to confirm specificity .

- Omics Integration : Pair transcriptomics (RNA-seq) with metabolomics (LC-MS) to map pathways like Nrf2/ARE activation .

Properties

IUPAC Name |

2-methyl-2-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPUOPPYSQEBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241410 | |

| Record name | Fibric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-45-3 | |

| Record name | Fibric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fibric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 943-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fibric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyisobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIBRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6848ST447Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.